molecular formula C8H16ClNO4 B181980 (R)-Diethyl 2-aminosuccinate hydrochloride CAS No. 112018-26-5

(R)-Diethyl 2-aminosuccinate hydrochloride

Cat. No.: B181980
CAS No.: 112018-26-5
M. Wt: 225.67 g/mol
InChI Key: AJOXZAAREAYBQR-FYZOBXCZSA-N
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Description

®-Diethyl 2-aminosuccinate hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is a derivative of aspartic acid and is often used as an intermediate in the synthesis of various biologically active molecules. The compound is characterized by its ability to form stable salts, making it useful in various chemical reactions and industrial processes.

Scientific Research Applications

®-Diethyl 2-aminosuccinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including drugs for neurological and cardiovascular conditions.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Safety and Hazards

The safety data sheet for a similar compound, “®-Di-tert-butyl 2-aminosuccinate hydrochloride”, indicates that it is a warning class substance . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Diethyl 2-aminosuccinate hydrochloride typically involves the esterification of ®-aspartic acid followed by amination. One common method includes the reaction of ®-aspartic acid with ethanol in the presence of a strong acid catalyst to form the diethyl ester. This ester is then subjected to amination using ammonia or an amine source under controlled conditions to yield ®-Diethyl 2-aminosuccinate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-Diethyl 2-aminosuccinate hydrochloride often employs large-scale esterification and amination processes. These processes are optimized for high yield and purity, involving the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through crystallization or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

®-Diethyl 2-aminosuccinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ®-Diethyl 2-aminosuccinate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its chiral nature allows it to interact selectively with biological molecules, making it valuable in the development of enantiomerically pure drugs.

Comparison with Similar Compounds

Similar Compounds

  • ®-Dimethyl 2-aminosuccinate hydrochloride
  • ®-Diethyl 2-aminosuccinate
  • ®-Aspartic acid derivatives

Uniqueness

®-Diethyl 2-aminosuccinate hydrochloride is unique due to its specific chiral configuration and its ability to form stable salts. This makes it particularly useful in asymmetric synthesis and in the development of chiral drugs. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

diethyl (2R)-2-aminobutanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOXZAAREAYBQR-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497272
Record name Diethyl D-aspartate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112018-26-5
Record name Diethyl D-aspartate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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